1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide
Description
This pyridazinone derivative features a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, a methoxy group at position 4, a ketone at position 6, and an N-propyl carboxamide at position 2. Its molecular formula is C₁₆H₁₇FN₃O₃ (calculated molecular weight: 321.33 g/mol).
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-3-8-17-15(21)14-12(22-2)9-13(20)19(18-14)11-6-4-10(16)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIZNTWXCIWOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the fluorophenyl and methoxy groups. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyridazine ring. The methoxy and propyl groups are introduced through subsequent reactions involving appropriate reagents and conditions .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridazinone-Based Analogs
Pyridazinones are a key scaffold in medicinal chemistry due to their versatility in targeting enzymes and receptors. Below is a comparative analysis of the target compound with related pyridazinones:
Key Observations :
- Methoxy groups (e.g., at position 4) contribute to electron-donating effects, stabilizing interactions with proteasomal active sites .
- Synthetic Routes : Amide coupling using HATU/DIPEA in DMF (common in ) is a plausible method for synthesizing the target compound from its carboxylic acid precursor .
Non-Pyridazinone Fluorophenyl Derivatives
Ezetimibe and Analogs
Ezetimibe (1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone) shares the 4-fluorophenyl moiety but targets cholesterol absorption via NPC1L1 inhibition. Its azetidinone core differs significantly from pyridazinones, yet the fluorophenyl group is critical for binding .
Pyrazoline Derivatives ()
Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) feature a pyrazoline core with fluorophenyl substituents. These are structurally distinct from pyridazinones but highlight the fluorophenyl group’s versatility in diverse heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
